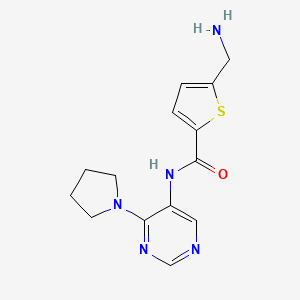![molecular formula C14H23NO4 B7435436 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B7435436.png)
1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid is a synthetic organic compound with the molecular formula C14H23NO4. It is commonly used as a building block in organic synthesis and pharmaceutical research due to its unique spirocyclic structure, which imparts distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid typically involves the reaction of spiro[2.5]octane-6-carboxylic acid with tert-butoxycarbonyl (Boc) protecting groups. The reaction is carried out under controlled conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, alkylated amines.
Scientific Research Applications
1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: In the development of enzyme inhibitors and receptor modulators.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The spirocyclic structure provides rigidity and unique spatial orientation, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Similar spirocyclic structure but with an oxygen atom in the ring.
Spiro[2.5]octane-6-carboxylic acid: Lacks the Boc-protected amine group.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxygen atom and a Boc-protected amine group.
Uniqueness
1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid is unique due to its combination of a spirocyclic structure and a Boc-protected amine group, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-8-14(10)6-4-9(5-7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWIWJOAIQIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)

![N'-[4-(1,2-oxazol-3-yl)phenyl]-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yloxamide](/img/structure/B7435376.png)

![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)

![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)
![(1R,2R)-N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-2-pyridin-4-ylcyclopropane-1-carboxamide](/img/structure/B7435417.png)
![3-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carbonyl]pyrimidin-4-one](/img/structure/B7435426.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7435433.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)

![4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)
